[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea
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Overview
Description
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a thiourea group, a nitrobenzoyl group, and a chloroanilino group
Preparation Methods
The synthesis of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea typically involves multiple steps. One common method includes the condensation of 4-chloroaniline with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a controlled temperature and the presence of a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts
Scientific Research Applications
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of [[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase (MK-2), by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, leading to the death of cancer cells .
Comparison with Similar Compounds
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea can be compared with other thiourea derivatives, such as:
[2-(2-chloroanilino)-4-nitrobenzoyl]amino]thiourea: Similar in structure but with a different position of the chlorine atom, which can affect its reactivity and biological activity.
[2-(4-fluoroanilino)-4-nitrobenzoyl]amino]thiourea: The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
[2-(4-methoxyanilino)-4-nitrobenzoyl]amino]thiourea: The methoxy group can increase the compound’s solubility and modify its pharmacokinetic properties .
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of this compound in scientific research.
Properties
CAS No. |
195370-47-9 |
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Molecular Formula |
C14H12ClN5O3S |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea |
InChI |
InChI=1S/C14H12ClN5O3S/c15-8-1-3-9(4-2-8)17-12-7-10(20(22)23)5-6-11(12)13(21)18-19-14(16)24/h1-7,17H,(H,18,21)(H3,16,19,24) |
InChI Key |
UMBMOBMUZACHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N)Cl |
Origin of Product |
United States |
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